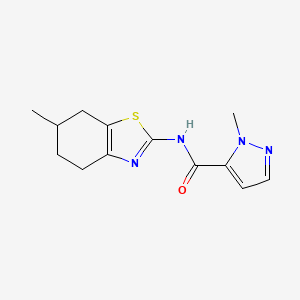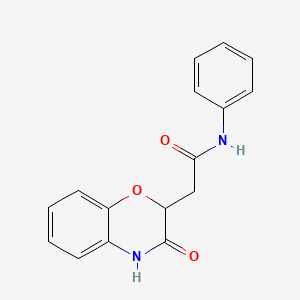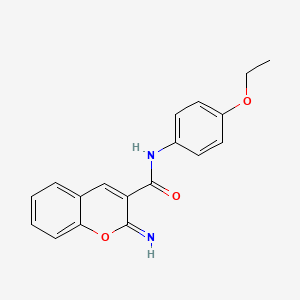![molecular formula C21H15N3O3 B6502349 (3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 670235-01-5](/img/structure/B6502349.png)
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide (hereafter referred to as CIPC) is an important member of the benzo[f]chromene family of compounds. It is a colorless solid that is soluble in polar organic solvents and has a molecular formula of C17H12N2O3. CIPC has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other fields.
Applications De Recherche Scientifique
CIPC has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other fields. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been demonstrated to possess anti-inflammatory, anti-cancer, and anti-viral properties. CIPC has been used as a potential treatment for various types of cancer, including breast, colon, and lung cancer. Additionally, CIPC has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Mécanisme D'action
CIPC has been demonstrated to inhibit the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, such as prostaglandins. By inhibiting the activity of COX-2, CIPC has been demonstrated to reduce the production of pro-inflammatory mediators and thus reduce inflammation. Additionally, CIPC has been demonstrated to inhibit the growth of cancer cells by blocking the activity of certain proteins that are involved in cell proliferation.
Biochemical and Physiological Effects
CIPC has been demonstrated to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, CIPC has been demonstrated to possess antioxidant, anti-allergic, and anti-apoptotic properties. CIPC has also been demonstrated to possess neuroprotective properties and has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of CIPC has been demonstrated to be efficient and reproducible. Additionally, CIPC has been demonstrated to possess a wide range of biological properties, making it a useful tool for laboratory experiments. However, CIPC is a relatively new compound and its effects on humans are not yet fully understood. As such, further research is needed to determine the safety and efficacy of CIPC in humans.
Orientations Futures
The potential applications of CIPC are numerous and further research is needed to fully explore its potential. Further research is needed to determine the safety and efficacy of CIPC in humans. Additionally, further research is needed to explore the potential of CIPC in the treatment of various types of cancer, neurological disorders, and other diseases. Additionally, further research is needed to explore the potential of CIPC as an anti-inflammatory, anti-viral, and anti-allergic agent. Finally, further research is needed to explore the potential of CIPC in the development of new drugs and other pharmaceuticals.
Méthodes De Synthèse
CIPC is synthesized through a four-step procedure. The first step involves the condensation of 4-amino-3-methylbenzoic acid and 4-amino-3-methylcinnamic acid, followed by the addition of N-chlorosuccinimide. The third step involves the reaction of the resulting intermediate with 3-bromo-2-hydroxybenzoic acid and the final step involves the reaction of the resulting intermediate with 4-carbamoylphenylhydrazine. The synthesis of CIPC has been demonstrated to be efficient and reproducible.
Propriétés
IUPAC Name |
3-(4-carbamoylphenyl)iminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c22-19(25)13-5-8-14(9-6-13)24-21-17(20(23)26)11-16-15-4-2-1-3-12(15)7-10-18(16)27-21/h1-11H,(H2,22,25)(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUEDHYWAYZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C(=O)N)O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6502267.png)
![N-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2,4,6,12,14-hexaen-9-yl}benzamide](/img/structure/B6502276.png)
![4-[5-(4-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B6502283.png)
![4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B6502287.png)
![4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6502288.png)

![N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B6502306.png)

![methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B6502316.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide](/img/structure/B6502327.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B6502329.png)


![ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6502344.png)